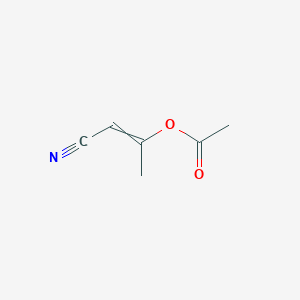
Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(2-pyridinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial processes. The unique structure of this compound, featuring both naphthalene and pyridine moieties, suggests potential for interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” typically involves the reaction of 7-hydroxy-1-naphthylamine with 2-pyridinylmethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a probe for studying biological pathways.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene and pyridine moieties suggests potential interactions with aromatic binding sites or metal ions.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(1-naphthalenyl)-N’-(2-pyridinylmethyl)-
- Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(3-pyridinylmethyl)-
- Urea, N-(7-hydroxy-2-naphthalenyl)-N’-(2-pyridinylmethyl)-
Uniqueness
The unique combination of the 7-hydroxy-1-naphthalenyl and 2-pyridinylmethyl groups in “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the specific electronic and steric effects of the substituents, which influence the compound’s reactivity and interactions with biological targets.
Properties
CAS No. |
648420-41-1 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
1-(7-hydroxynaphthalen-1-yl)-3-(pyridin-2-ylmethyl)urea |
InChI |
InChI=1S/C17H15N3O2/c21-14-8-7-12-4-3-6-16(15(12)10-14)20-17(22)19-11-13-5-1-2-9-18-13/h1-10,21H,11H2,(H2,19,20,22) |
InChI Key |
VHRGVUOAGYTMFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)

![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)

![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)

![Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12594609.png)

![2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline](/img/structure/B12594611.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)



